molecular formula C24H26ClN5O3S B2877385 N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1185000-17-2

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2877385
CAS No.: 1185000-17-2
M. Wt: 500.01
InChI Key: NTIZTCRVNMRIEH-UHFFFAOYSA-N
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Description

This compound features a multi-component structure:

  • Acetamide linker: Connects the aromatic group to a sulfanyl moiety, enhancing conformational flexibility.
  • Pyrazine core: A nitrogen-containing heterocycle contributing to π-π stacking and hydrogen-bonding capabilities.
  • 4-(4-Methoxyphenyl)piperazine: A piperazine substituent with a para-methoxyphenyl group, likely influencing receptor binding (e.g., dopamine or serotonin receptors) due to its structural similarity to bioactive amines .

Its synthesis involves coupling a functionalized pyrazine intermediate with a chloroacetamide derivative, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-17-3-8-21(33-2)20(25)15-17/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZTCRVNMRIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the piperazine and thiazole groups. The final step involves the incorporation of the morpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamide derivatives, emphasizing key structural variations and biological implications:

Compound Name Core Heterocycle Substituents Reported Activity Key References
Target Compound : N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide Pyrazine - 3-Chloro-4-methoxyphenyl
- 4-(4-Methoxyphenyl)piperazine
Not explicitly reported (structural inference suggests CNS activity)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole - 3-Chloro-4-fluorophenyl
- 4-Ethyl group
- Furan
Antimicrobial (MIC data)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide () Benzene - 3-Chlorophenylpiperazine
- 2,4-Dichlorobenzylsulfanyl
Dopamine D3 receptor modulation
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl)acetamide () Triazole - Pyridin-4-yl
- Electron-withdrawing aryl groups (e.g., -NO2, -CF3)
Antimicrobial, antioxidant, anti-inflammatory (MIC: 12.5–50 µg/mL)

Key Structural and Functional Insights

Heterocyclic Core Influence :

  • Pyrazine (target compound): Enhances electron-deficient character, favoring interactions with aromatic residues in enzymes/receptors.
  • Triazole (): Imparts metabolic stability and hydrogen-bonding capacity, critical for antimicrobial activity .
  • Benzene/Piperazine hybrids (): Optimized for dopamine receptor binding due to piperazine’s amine functionality .

Electron-withdrawing groups (e.g., -CF3 in ): Improve antimicrobial potency by stabilizing charge-transfer interactions . Piperazine modifications: Para-methoxyphenyl (target) vs. dichlorophenyl () alter receptor selectivity; methoxy groups may reduce cytotoxicity compared to halogens .

Biological Activity Trends :

  • Compounds with triazole-thioacetamide scaffolds () show broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL), attributed to thiol-mediated disruption of microbial membranes .
  • Piperazine-containing analogues () are often prioritized for CNS targets due to structural mimicry of neurotransmitters like dopamine .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (KA3)
Molecular Weight (g/mol) ~560 ~450 ~520
logP (Predicted) 3.4 2.8 4.1
Hydrogen Bond Donors 2 3 1
Hydrogen Bond Acceptors 8 7 6
TPSA (Ų) 115 105 95
  • Target Compound : Moderate logP and TPSA suggest balanced solubility and permeability, suitable for oral bioavailability.
  • (KA3): Lower logP and higher H-bond donors align with polar antimicrobial agents requiring aqueous solubility.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrazine-piperazine scaffold is synthetically tractable via nucleophilic substitution and coupling reactions, as demonstrated in and .
  • Unmet Potential: While structural analogues show promise in antimicrobial and CNS applications, the target compound’s specific biological profile remains uncharacterized. Prioritized assays could include: Dopamine/Serotonin Receptor Binding (based on piperazine motif). Antimicrobial Screening (given thioacetamide’s efficacy in ).
  • SAR Insights : Replacement of pyrazine with triazole (as in ) may enhance antimicrobial activity but reduce CNS penetration due to increased polarity.

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